Hemopressin (human, mouse)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

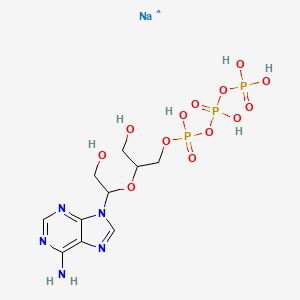

Hemopressin (human, mouse) is a bioactive endogenous peptide substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . It is a selective CB1 receptor inverse agonist . Hemopressin has been found to have potent hypotensive effects in vivo . It also exhibits antinociceptive activity .

Molecular Structure Analysis

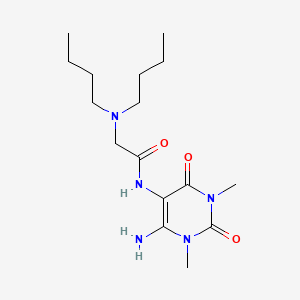

Hemopressin (human, mouse) has a molecular formula of C50H79N13O12 . Its molecular weight is 1054.24 g/mol . The IUPAC name for Hemopressin (human, mouse) is (2S)-2-[[…]]-3-(1H-imidazol-5-yl)propanoic acid .

Physical And Chemical Properties Analysis

Hemopressin (human, mouse) is a solid substance . It is soluble to 1 mg/ml in water . The storage conditions for Hemopressin (human, mouse) are as follows: powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .

Wissenschaftliche Forschungsanwendungen

Hemopressin (human, mouse) is a bioactive peptide with several intriguing applications in scientific research. Below are six distinct applications, each detailed in its own section:

Enzyme Substrate

Hemopressin serves as a substrate for various endopeptidases such as endopeptidase 24.15 (ep24.15) , neurolysin (ep24.16) , and angiotensin-converting enzyme (ACE) . It has specific inhibitory constants (Ki values) for these enzymes, indicating its potential use in studying enzyme kinetics and mechanisms.

Cardiovascular Research

Due to its potent hypotensive effects in vivo, Hemopressin is valuable in cardiovascular research, particularly in studies related to blood pressure regulation and hypertension .

Cannabinoid Receptor Research

Hemopressin acts as a selective CB1 cannabinoid receptor inverse agonist . This property makes it useful for researching the endocannabinoid system and its role in various physiological processes.

Pain Management Studies

The peptide displays antinociceptive activity in vivo, suggesting its application in pain management research and the development of new analgesics .

Neurological Studies

Research published in the Journal of Neuroscience indicates that Hemopressin can inhibit agonist-induced receptor internalization in a heterologous cell model . This finding opens avenues for studying receptor dynamics and signaling pathways in neurons.

Sleep-Wake Cycle Research

A derivative of Hemopressin, (m)VD-hemopressin (α) , has been investigated for its effects on the sleep-wake cycle and power spectrum of cortical EEG in freely moving rats . This suggests potential applications in sleep disorder research and therapy.

Wirkmechanismus

Target of Action

Hemopressin is a short, nine-amino-acid peptide (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) that acts as an inverse agonist at the cannabinoid receptor CB1 . Its primary target is the CB1 receptor, which plays a crucial role in the endocannabinoid system.

Action Environment

Environmental factors, such as diet, stress, and circadian rhythms, may influence Hemopressin’s efficacy and stability. Additionally, its impact on appetite pathways may vary based on individual conditions.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXQOFXDPAGOQL-TZFLQVIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H79N13O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1054.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)